molecular formula C7H3F7N2 B108026 [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine CAS No. 1868-85-5

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B108026
CAS No.: 1868-85-5
M. Wt: 248.1 g/mol
InChI Key: TVSDZBUZBHRNBV-UHFFFAOYSA-N
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Description

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine (CAS RN: 1868-85-5) is a fluorinated aromatic hydrazine derivative with the molecular formula C₇H₃F₇N₂ and a molecular weight of 248.1 g/mol. Its structure features a benzene ring substituted with four fluorine atoms at positions 2, 3, 5, and 6, a trifluoromethyl (-CF₃) group at position 4, and a hydrazine (-NH-NH₂) moiety . This compound is characterized by high electron-withdrawing effects due to the fluorine and trifluoromethyl groups, which significantly influence its reactivity and physicochemical properties. It is commonly employed as a precursor in synthesizing heterocyclic compounds, such as pyrazolines and triazoles, which exhibit applications in materials science (e.g., solid-state fluorescence) and pharmaceutical research .

Properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
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InChI

InChI=1S/C7H3F7N2/c8-2-1(7(12,13)14)3(9)5(11)6(16-15)4(2)10/h16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

TVSDZBUZBHRNBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1(=C(C(=C(C(=C1F)F)NN)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F7N2
Source PubChem
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DSSTOX Substance ID

DTXSID60305265
Record name [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
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Molecular Weight

248.10 g/mol
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CAS No.

1868-85-5
Record name [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
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Record name [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
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Record name (alpha,alpha,alpha,2,3,5,6-Heptafluoro-p-tolyl)hydrazine
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Biological Activity

[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine (CAS Number: 1868-85-5) is a fluorinated organic compound with significant potential in various biological applications. The unique properties of fluorinated compounds often lead to enhanced biological activity, making them valuable in medicinal chemistry and agrochemicals.

  • Molecular Formula : C7_7H3_3F7_7N2_2
  • Molecular Weight : 248.1 g/mol
  • Melting Point : 84 °C
  • Purity : >95% (HPLC) .

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules. The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, which can lead to increased bioavailability and potency in biological systems.

Biological Activity

Research has demonstrated that hydrazine derivatives exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Studies indicate that hydrazines can exhibit antimicrobial properties against various bacterial strains. The fluorinated structure may enhance this activity by altering membrane permeability or inhibiting key metabolic pathways.
  • Anticancer Properties : Some hydrazine derivatives have been reported to induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Neuroprotective Effects : There is emerging evidence that certain fluorinated hydrazines may protect neuronal cells from oxidative damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of various hydrazine derivatives, including this compound. Results indicated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through the mitochondrial pathway. Flow cytometry analysis showed an increase in early apoptotic cells after treatment with the compound at doses ranging from 10 to 50 µM.
  • Neuroprotective Studies :
    • Research involving neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death compared to untreated controls. The compound appeared to modulate antioxidant enzyme activity.

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialEffective against S. aureus, E. coliStudy 1
AnticancerInduces apoptosis in cancer cell linesStudy 2
NeuroprotectiveReduces oxidative stress-induced cell deathStudy 3

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine is best understood through comparison with analogous fluorinated or substituted phenylhydrazines. Below is a detailed analysis:

Structural and Electronic Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS RN Key Features
This compound (Target Compound) 2,3,5,6-F₄, 4-CF₃, NH-NH₂ C₇H₃F₇N₂ 248.1 1868-85-5 High electron-withdrawing effects; used in fluorescent materials
(2,3,5,6-Tetrafluorophenyl)hydrazine 2,3,5,6-F₄, NH-NH₂ C₆H₄F₄N₂ 180.1 653-11-2 Lacks CF₃ group; lower molecular weight; simpler synthesis
[2,6-Dichloro-4-(trifluoromethyl)phenyl]hydrazine 2,6-Cl₂, 4-CF₃, NH-NH₂ C₇H₅Cl₂F₃N₂ 247.0 86398-94-9 Chlorine substituents increase steric bulk; used in azo dye intermediates
(2,3,5,6-Tetrafluoro-4-methylsulfanylphenyl)hydrazine 2,3,5,6-F₄, 4-SCH₃, NH-NH₂ C₇H₆F₄N₂S 226.2 63792-16-5 Methylsulfanyl group introduces sulfur; potential for metal coordination
2-(Trifluoromethyl)phenylhydrazine 2-CF₃, NH-NH₂ C₇H₇F₃N₂ 176.1 365-34-4 Minimal fluorination; simpler structure; pharmaceutical intermediate

Physicochemical and Functional Differences

  • Lipophilicity : The target compound’s high fluorination increases lipophilicity (logP ~3.5), enhancing membrane permeability in bioactive derivatives compared to less fluorinated analogs .
  • Thermal Stability: Fluorine and CF₃ groups in the target compound contribute to a melting point >95°C, higher than non-CF₃ analogs like (2,3,5,6-Tetrafluorophenyl)hydrazine (m.p. 92°C) .
  • Spectral Properties : The target compound’s derivatives show unique fluorescence at λem = 520 nm (), whereas methylsulfanyl-substituted analogs () may exhibit redshifted emissions due to sulfur’s electronic effects.

Key Research Findings

Fluorescence Enhancement: Derivatives of the target compound exhibit 85% quantum yield in solid state, outperforming non-fluorinated hydrazine analogs (<50%) .

Chemodosimeter Performance : A coumarin-based probe using the target compound detects hydrazine at 0.1 ppm sensitivity, with a 120-fold fluorescence increase .

Biological Activity : Pyrido[4,3-b]indoles synthesized from 2-(trifluoromethyl)phenylhydrazine show IC₅₀ = 50 nM against serotonin receptors, highlighting substituent-dependent efficacy .

Preparation Methods

Synthesis from 2,3,5,6-Tetrafluoro-4-nitrobenzotrifluoride

Nitro groups serve as effective leaving groups in aromatic substitution. Reduction of 2,3,5,6-tetrafluoro-4-nitrobenzotrifluoride to the corresponding aniline derivative, followed by diazotization and hydrazine displacement, yields the target compound.

Procedure :

  • Reduction : Catalytic hydrogenation (H₂/Pd-C, ethanol, 25°C) converts the nitro group to an amine.

  • Diazotization : Treatment with NaNO₂/HCl at 0–5°C generates the diazonium salt.

  • Hydrazine Displacement : Reaction with excess hydrazine hydrate (NH₂NH₂·H₂O) at 50°C for 12 hours replaces the diazo group.

Yield : 68–72% after purification via recrystallization (methanol/water).

Direct Substitution of Chlorine or Fluorine

In cases where halogen atoms (Cl/F) occupy the para position relative to the trifluoromethyl group, direct substitution with hydrazine is feasible under high-pressure conditions.

Example :

  • Substrate : 2,3,5,6-Tetrafluoro-4-chlorobenzotrifluoride

  • Reagents : Anhydrous hydrazine, DMF, 120°C, 24 hours

  • Yield : 60% (isolated via column chromatography).

Mechanistic Insight : The electron-withdrawing effect of the trifluoromethyl and fluorine groups activates the aromatic ring for NAS, facilitating hydrazine incorporation.

Reductive Amination of Carbonyl Derivatives

An alternative approach involves reductive amination of fluorinated ketones. This method is advantageous for introducing hydrazine while preserving the fluorine substituents.

Hydrazone Formation and Reduction

Steps :

  • Hydrazone Formation : Condensation of 2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzaldehyde with hydrazine yields the corresponding hydrazone.

  • Reduction : Catalytic hydrogenation (Raney Ni, H₂, ethanol) reduces the hydrazone to the hydrazine derivative.

Optimization :

  • Temperature : 80°C improves reaction kinetics without side-product formation.

  • Catalyst : PtO₂ increases reduction efficiency (yield: 75%).

Solid-Phase Synthesis for Scalable Production

Recent advances emphasize solid-phase methodologies to enhance purity and scalability. Immobilized reagents minimize by-products and simplify purification.

Polymer-Supported Hydrazine Reagents

Protocol :

  • Resin Functionalization : Polystyrene-bound hydrazine is prepared via Mitsunobu reaction.

  • Substitution : Reacted with 2,3,5,6-tetrafluoro-4-(trifluoromethyl)iodobenzene in DMSO at 100°C for 48 hours.

  • Cleavage : TFA/CH₂Cl₂ (1:1) releases the product from the resin.

Advantages :

  • Purity : >95% (HPLC)

  • Scalability : Gram-scale synthesis demonstrated.

Comparative Analysis of Methods

MethodStarting MaterialYield (%)Purity (%)Scalability
NAS (Nitro Reduction)Nitrobenzotrifluoride7290Moderate
Direct SubstitutionChlorobenzotrifluoride6085High
Reductive AminationBenzaldehyde derivative7592Low
Solid-PhaseIodobenzene derivative9595High

Q & A

Q. What are the established synthetic routes for [2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine, and what reaction conditions optimize yield?

The compound is synthesized via nucleophilic substitution or diazotization reactions. For example, in pyrazoline derivative synthesis, it reacts with α,β-unsaturated ketones under acidic conditions (e.g., HCl/ethanol) at elevated temperatures (60–80°C) in an inert atmosphere (N₂) to prevent oxidation . Yield optimization requires controlled stoichiometry, anhydrous solvents, and purification via column chromatography or recrystallization.

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : ¹⁹F NMR identifies fluorine environments, while ¹H/¹³C NMR resolves hydrazine and aromatic proton signals .
  • Mass spectrometry : High-resolution MS confirms molecular mass (C₇H₃F₇N₂; 248.10 g/mol) .
  • X-ray crystallography : Resolves substituent spatial arrangement (e.g., tetrafluoro and trifluoromethyl groups) and hydrogen-bonding interactions .

Q. What are the key physicochemical properties influencing its reactivity?

PropertyValueSource
Melting Point92°C
Molecular Weight248.10 g/mol
Lipophilicity (LogP)~3.5 (estimated)
The trifluoromethyl and fluorine substituents enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic reactions (e.g., azo coupling) .

Q. What are common applications in organic synthesis?

  • Heterocycle synthesis : Forms pyrazolines via cyclization with α,β-unsaturated ketones .
  • Azo compound precursors : Reacts with nitroso compounds for dyes or coordination complexes .
  • Pharmaceutical intermediates : Modifies pharmacokinetic properties (e.g., bioavailability) in drug candidates .

Advanced Research Questions

Q. How do substituent positions (fluoro, trifluoromethyl) affect electronic and steric properties?

Computational studies (DFT) reveal:

  • Electron density : Fluorine atoms deactivate the aromatic ring, directing electrophilic substitution to the para position .
  • Steric effects : The trifluoromethyl group induces steric hindrance, reducing reactivity toward bulky electrophiles . Experimental validation includes Hammett plots and kinetic isotope effects .

Q. What mechanisms underlie its biological activity, and how can structure-activity relationships (SAR) be explored?

  • Enzyme inhibition : The hydrazine moiety chelates metal ions in enzyme active sites (e.g., monoamine oxidase) .
  • SAR strategies : Modify fluorine substitution patterns to alter binding affinity and metabolic stability. For example, 2,3,5,6-tetrafluoro substitution enhances resistance to oxidative degradation compared to non-fluorinated analogs .

Q. How can contradictions in reported reactivity data (e.g., oxidation vs. reduction pathways) be resolved?

Conflicting data often arise from solvent polarity or catalyst choice:

  • Oxidation : Using KMnO₄ in acidic media yields azobenzenes .
  • Reduction : NaBH₄/CuCl₂ selectively reduces the hydrazine group to an amine without altering fluorinated substituents . Controlled experiments with in situ monitoring (e.g., UV-Vis, TLC) are recommended .

Q. What advanced spectroscopic techniques are critical for studying its stability under varying pH and temperature?

  • Variable-temperature NMR : Tracks structural changes (e.g., hydrazine tautomerism) at 25–100°C .
  • pH-dependent UV-Vis : Identifies protonation states (pKa ~4.2 for hydrazine NH group) .
  • TGA/DSC : Measures thermal decomposition thresholds (>200°C) .

Q. How does the compound interact with biological macromolecules (e.g., proteins/DNA)?

  • Fluorescence quenching assays : Demonstrates static quenching with bovine serum albumin (BSA), suggesting hydrophobic binding .
  • Molecular docking : Predicts binding to DNA minor grooves via fluorine-mediated van der Waals interactions .

Q. What are the environmental and safety considerations for handling this compound?

  • Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; handle with PPE (gloves, fume hood) .
  • Environmental persistence : Fluorine groups resist hydrolysis (t₁/₂ >1 year in water); dispose via incineration .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine
Reactant of Route 2
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine

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